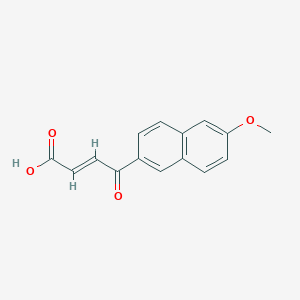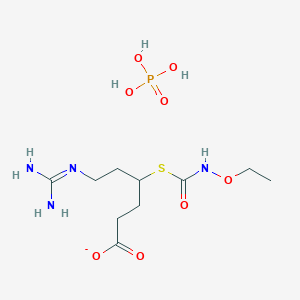
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that is commonly used for the treatment of major depressive disorder. Maprotiline is a unique antidepressant drug that has been extensively researched for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood. It is believed to work by inhibiting the reuptake of norepinephrine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the antidepressant effects of this compound.
Biochemical and Physiological Effects:
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of norepinephrine and serotonin in the brain, which is thought to be responsible for its antidepressant effects. Maprotiline has also been shown to have antihistaminic, anticholinergic, and alpha-adrenergic blocking effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maprotiline has a number of advantages for lab experiments. It is a well-established antidepressant drug that has been extensively studied, which makes it a useful tool for studying the mechanisms of depression and antidepressant drugs. However, 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate also has some limitations for lab experiments. It has a number of side effects, including sedation, dry mouth, and constipation, which can complicate experimental results.
Direcciones Futuras
There are a number of future directions for research on 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research could be to further investigate the mechanism of action of this compound and its effects on neurotransmitter systems. Another area of research could be to investigate the potential use of this compound for the treatment of other psychiatric disorders, such as bipolar disorder. Additionally, research could be conducted to develop new this compound analogs with improved efficacy and fewer side effects.
Métodos De Síntesis
Maprotiline is synthesized by reacting 2-chloro-10,11-dihydrodibenzo(b,f)thiepin with 3-dimethylaminopropylamine in the presence of a catalytic amount of sodium ethoxide. The reaction mixture is then treated with maleic acid to form the hydrogen maleate salt of 6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. The final product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Maprotiline has been extensively researched for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, and it is also used for the treatment of other psychiatric disorders such as anxiety disorders and obsessive-compulsive disorder. Maprotiline has also been studied for its effects on neurotransmitter systems, including the serotonin, norepinephrine, and dopamine systems.
Propiedades
Número CAS |
125982-00-5 |
|---|---|
Fórmula molecular |
C11H10D5NO2 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[3-(dimethylamino)propoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C19H23NO2S.C4H4O4/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;5-3(6)1-2-4(7)8/h3-5,7-10,16,21H,6,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
PXJRUEVCXOJRLM-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
Sinónimos |
6-(3-Dimethylaminopropoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydr ogen maleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)

